molecular formula C18H32CaN2O10 B8771382 L-Calcium pantothenate CAS No. 6381-62-0

L-Calcium pantothenate

Cat. No.: B8771382
CAS No.: 6381-62-0
M. Wt: 476.5 g/mol
InChI Key: FAPWYRCQGJNNSJ-CTWWJBIBSA-L
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Chemical Reactions Analysis

Types of Reactions

Calcium pantothenate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The reactions typically occur under mild conditions, such as room temperature and neutral pH.

Major Products

The major products formed from these reactions include pantothenic acid, panthenol, and various derivatives used in pharmaceuticals and cosmetics .

Scientific Research Applications

Nutritional Applications

L-Calcium pantothenate plays a crucial role in human nutrition as a dietary supplement. It is essential for synthesizing coenzyme A, which is involved in fatty acid metabolism and energy production.

Health Benefits

  • Cholesterol Management : Clinical trials have shown that supplementation with calcium pantothenate can lead to significant reductions in triglycerides and low-density lipoprotein (LDL) cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol levels .
  • Wound Healing : Research indicates that calcium D-pantothenate accelerates wound healing by enhancing cell migration and proliferation. In vitro studies demonstrated that higher concentrations of calcium D-pantothenate resulted in a marked increase in the number of migrating cells and their speed .

Pharmaceutical Applications

This compound is utilized in various pharmaceutical formulations due to its therapeutic properties.

Case Studies

  • Post-Surgical Recovery : It has been shown to improve intestinal motility following surgery, aiding recovery by reducing abdominal bloating and gas .
  • Skin Treatments : Dexpanthenol, derived from pantothenic acid, is applied topically to promote healing in conditions such as mild eczema, insect bites, and radiation-induced skin reactions .

Cosmetic Applications

In the cosmetic industry, this compound is valued for its moisturizing and healing properties.

Usage in Formulations

  • Skin Care Products : It is commonly included in creams and lotions aimed at improving skin hydration and elasticity. Its ability to enhance skin barrier function makes it a popular ingredient in products designed for sensitive skin.
  • Hair Care Products : Calcium pantothenate is often added to shampoos and conditioners for its potential to strengthen hair and promote healthy growth .

Agricultural Applications

This compound is also explored for its benefits in plant growth and development.

Research Findings

  • In plant cell culture studies, calcium pantothenate has been used as a growth supplement to enhance the proliferation of plant cells. Its inclusion in culture media supports the growth of various plant species .

Data Tables

Application AreaSpecific UseKey Findings
NutritionalCholesterol ManagementReduces triglycerides and LDL; increases HDL
PharmaceuticalWound HealingAccelerates migration and proliferation of cells
CosmeticSkin Care ProductsImproves hydration and elasticity
AgriculturalPlant Growth EnhancementSupports proliferation in cell cultures

Comparison with Similar Compounds

Properties

CAS No.

6381-62-0

Molecular Formula

C18H32CaN2O10

Molecular Weight

476.5 g/mol

IUPAC Name

calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate

InChI

InChI=1S/2C9H17NO5.Ca/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2/t2*7-;/m11./s1

InChI Key

FAPWYRCQGJNNSJ-CTWWJBIBSA-L

Isomeric SMILES

CC(C)(CO)[C@@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)[C@@H](C(=O)NCCC(=O)[O-])O.[Ca+2]

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

reacting the anhydrous calcium beta-alaninate with dl-pantolactone in methanol at a temperature of from about 55° to about 65° C. for from about 6 to about 9 hours and therafter cooling and filtering the reaction product and removing methanol to obtain dl-calcium pantothenate.
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Synthesis routes and methods II

Procedure details

reacting the anhydrous calcium salt of beta-alanine with dl-pantolactone to form dl-calcium pantothenate.
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